molecular formula C8H9ClN2O B3092140 2-Chloro-5-(1-ethoxyvinyl)pyrimidine CAS No. 122372-20-7

2-Chloro-5-(1-ethoxyvinyl)pyrimidine

Cat. No.: B3092140
CAS No.: 122372-20-7
M. Wt: 184.62 g/mol
InChI Key: VVYWMBZKYBXEMW-UHFFFAOYSA-N
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Description

2-Chloro-5-(1-ethoxyvinyl)pyrimidine is a halogenated pyrimidine derivative featuring a chloro substituent at the 2-position and a 1-ethoxyvinyl group at the 5-position. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science. The ethoxyvinyl group introduces both steric bulk and electron-donating properties, which may influence reactivity, solubility, and intermolecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(1-ethoxyvinyl)pyrimidine typically involves the reaction of 2-chloropyrimidine with ethoxyacetylene in the presence of a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The mixture is then heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(1-ethoxyvinyl)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethoxyvinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding ethyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Ethyl derivatives of the original compound.

Scientific Research Applications

2-Chloro-5-(1-ethoxyvinyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(1-ethoxyvinyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can result in the modulation of cellular processes such as proliferation, differentiation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

The following analysis compares 2-Chloro-5-(1-ethoxyvinyl)pyrimidine with analogous compounds based on substituent effects, physicochemical properties, and reactivity.

Substituent Effects and Reactivity

Compound Name Substituents Key Reactivity Features References
2-Chloro-5-(chloromethyl)pyrimidine Chloro (C2), Chloromethyl (C5) High electrophilicity at C5; prone to nucleophilic substitution (e.g., SN2) due to chloromethyl group.
2-Chloro-5-(tert-butyl)pyrimidine Chloro (C2), tert-Butyl (C5) Steric hindrance from tert-butyl reduces reactivity at C5; stabilizes against nucleophilic attack.
2-Chloro-5-(2-methoxyethyl)pyrimidine Chloro (C2), Methoxyethyl (C5) Methoxy group enhances solubility in polar solvents; ether linkage may participate in hydrogen bonding.
2-Chloro-5-(difluoromethoxy)pyrimidine Chloro (C2), Difluoromethoxy (C5) Electron-withdrawing difluoromethoxy group increases electrophilicity at adjacent positions.
2-Chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine Chloro (C5), Hydroxyalkynyl (C5) Ethynyl group enables click chemistry; hydroxyl participates in O—H⋯N hydrogen bonding.

Key Observations :

  • The 1-ethoxyvinyl group in the target compound likely offers moderate steric hindrance compared to tert-butyl (bulkier) or chloromethyl (smaller).
  • Electronically, the ethoxyvinyl group is less electron-withdrawing than difluoromethoxy but may enhance resonance stabilization via conjugation.

Physicochemical Properties

Property This compound (Inferred) 2-Chloro-5-(2-methoxyethyl)pyrimidine 2-Chloro-5-(tert-butyl)pyrimidine
Molecular Formula C₈H₉ClN₂O C₇H₉ClN₂O C₈H₁₁ClN₂
Molecular Weight (g/mol) ~198.6 (estimated) 172.61 170.64
LogP ~1.8 (predicted) 1.3189 ~2.5 (tert-butyl increases lipophilicity)
Hydrogen Bonding Ethoxyvinyl may form weak van der Waals Methoxyethyl enables C—H⋯O interactions Limited due to non-polar tert-butyl

Notes:

  • The ethoxyvinyl group likely increases lipophilicity compared to methoxyethyl but less than tert-butyl.
  • Hydrogen-bonding capacity may be lower than analogs with hydroxyl or methoxy groups .

Biological Activity

2-Chloro-5-(1-ethoxyvinyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacological potential, and relevant research findings.

Chemical Structure and Properties

This compound features a chloro substituent at the 2-position and an ethoxyvinyl group at the 5-position. This unique substitution pattern enhances its reactivity and solubility, making it a valuable intermediate in organic synthesis and a candidate for various biological applications.

Target Enzymes and Pathways

The compound primarily interacts with enzymes involved in nucleotide synthesis, particularly thymidylate synthase and dihydrofolate reductase. By inhibiting these enzymes, this compound can disrupt DNA synthesis, which is crucial for cell proliferation. This mechanism positions it as a potential anticancer agent.

Cellular Effects

Research indicates that this compound affects various cellular processes, including:

  • Cell Signaling : Modulates pathways that regulate gene expression and cellular metabolism.
  • Nucleotide Levels : Alters the levels of nucleotides by influencing pyrimidine metabolism, which can impact DNA and RNA synthesis.

Antimicrobial Properties

Pyrimidine derivatives, including this compound, have demonstrated antimicrobial activity. Studies have shown that compounds with similar structures are effective against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

The ability to inhibit key enzymes involved in DNA synthesis makes this compound a candidate for cancer research. In animal models, lower doses have been shown to effectively inhibit tumor growth while minimizing toxicity.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

StudyFocusFindings
Enzyme InhibitionInhibits thymidylate synthase, reducing DNA synthesis.
Antimicrobial ActivityEffective against multiple bacterial strains.
PharmacokineticsStable under laboratory conditions; potential for drug development.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates it has a favorable stability under standard laboratory conditions. However, prolonged exposure may lead to degradation, which is critical for determining dosing regimens in therapeutic applications.

Properties

IUPAC Name

2-chloro-5-(1-ethoxyethenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-3-12-6(2)7-4-10-8(9)11-5-7/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYWMBZKYBXEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C)C1=CN=C(N=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-2-chloropyrimidine (12.5 g, 64.62 mmol) in dry DMF (175 mL) under N2 was added tributyl(1-ethoxyvinyl)tin (21.8 mL, 64.62 mmol) and dichlorobis(triphenylphosphine)palladium (II) (2.27 g, 3.23 mmol). The mixture was heated at 100° C. for 3 h before being allowed to stir at room temperature for 16 hr. The mixture was then diluted with ether (200 mL) and treated with aqueous KF soln (55 g of potassium fluoride in 33 mL of water). The two phase mixture was stirred vigorously for 1 h at room temperature before being filtered through diatomaceous earth (Celite®). The filtrate was washed with sat'd NaHCO3 soln and brine prior to drying (Na2SO4). The original aqueous phase was extracted with ether (2×) and the organic phase was treated as above. Repetition on 13.5 g of 5-bromo-2-chloropyrimidine and combined purification by Biotage™ flash chromatography on silica gel (gradient elution on a 65M column using 3% ethyl acetate in hexanes to 25% ethyl acetate in hexanes with 3.0 L) afforded the title compound as a white, crystalline solid (18.2 g, 73%).
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12.5 g
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21.8 mL
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175 mL
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2.27 g
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0 (± 1) mol
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55 g
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33 mL
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200 mL
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solvent
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Yield
73%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(1-ethoxyvinyl)pyrimidine
Reactant of Route 2
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2-Chloro-5-(1-ethoxyvinyl)pyrimidine

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